Gantacurium chloride is derived from research into asymmetric bis-onium esters of α-chlorofumaric acid. It belongs to a novel class of neuromuscular blocking agents known as asymmetric mixed-onium chlorofumarates. The compound's development was spearheaded by medicinal chemists at GlaxoWellcome Inc., with significant advancements occurring in the mid-1990s .
The synthesis of gantacurium chloride involves several complex chemical reactions. It is characterized as an asymmetric bis-onium ester, specifically featuring a (1R)-trans benzyl tetrahydroisoquinolinium moiety on one end and a (1S)-trans phenyl tetrahydroisoquinolinium moiety on the other. The synthesis process typically includes:
Gantacurium chloride has a complex molecular structure represented by the chemical formula . Its structural uniqueness arises from its asymmetric nature, which contributes to its pharmacological properties. Key features of its molecular structure include:
Gantacurium chloride participates in several significant chemical reactions:
These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of gantacurium chloride.
The mechanism of action of gantacurium chloride involves antagonism at the neuronal acetylcholine receptor subunit alpha-3. This interaction prevents acetylcholine from binding to its receptor, leading to inhibition of muscle contraction and resulting in neuromuscular blockade. The process includes:
Gantacurium chloride exhibits various physical and chemical properties that define its behavior in biological systems:
Gantacurium chloride has several scientific applications:
Tetrahydroisoquinolinium (THIQ) compounds represent a significant class of neuromuscular blocking agents (NMBAs) developed to facilitate surgical procedures requiring skeletal muscle relaxation. The historical lineage began with early symmetric bis-benzylisoquinolinium esters like d-tubocurarine (1942), which demonstrated the therapeutic potential of neuromuscular blockade but suffered from adverse effects like histamine release and prolonged duration [1] [9]. Subsequent innovations focused on ester-containing THIQ derivatives to enable metabolic inactivation, exemplified by atracurium (1981) and cisatracurium (1999), which introduced Hofmann elimination—a pH- and temperature-dependent degradation pathway independent of organ function [1] [4].
The quest for ultra-short-acting NMBAs led to mivacurium (1992), a mixed-tetrahydroisoquinolinium diester metabolized by plasma cholinesterase. Despite its shorter duration (~15–20 minutes), mivacurium’s onset remained slower than succinylcholine, and histamine release at higher doses limited its utility [1] [6]. This lineage established core pharmacodynamic principles:
Table 1: Evolution of Tetrahydroisoquinolinium Neuromuscular Blockers
Compound | Key Structural Features | Metabolic Pathway | Clinical Limitation |
---|---|---|---|
d-Tubocurarine | Monoquaternary, rigid bis-THIQ | Renal/hepatic clearance | Histamine release, long duration |
Atracurium | Symmetric diester, 10 stereoisomers | Hofmann elimination | Laudanosine toxicity, histamine |
Cisatracurium | Single (1R-cis) isomer of atracurium | Hofmann elimination | Intermediate duration |
Mivacurium | Three stereoisomers (cis-trans, trans-trans, cis-cis) | Plasma cholinesterase hydrolysis | Slow onset, histamine release |
Gantacurium | Asymmetric chlorofumarate, single isomer | Cysteine adduction + hydrolysis | Dose-dependent histamine (high doses) |
Gantacurium chloride (formerly AV430A or GW280430A) emerged from deliberate efforts to overcome limitations in earlier THIQ agents. Its design incorporated three revolutionary concepts:
Asymmetric Mixed-Onium Architecture: Unlike symmetric predecessors, gantacurium combines a (1R)-trans benzyl-THIQ moiety with a (1S)-trans phenyl-THIQ moiety linked via an α-chlorofumarate bridge. This asymmetry optimizes receptor affinity while enabling targeted metabolic pathways [1] [6]. The chlorine atom adopts a (Z)-configuration relative to the benzyl-THIQ head, enhancing susceptibility to nucleophilic attack by endogenous cysteine [1] [3].
Dual Inactivation Pathways:
Table 2: Key Innovations in Halofumarate-Based Neuromuscular Blockers
Prototype | Structure | Onset (min) | T95% Recovery (min) | Metabolic Trigger |
---|---|---|---|---|
551U91 (1991) | Symmetric tetrafluorosuccinate | Unstable | — | Hydrolysis |
1710W92 (1992) | Monochlorofumarate mixture | 1.5 | 8–10 | Spontaneous hydrolysis |
1975W92 (1992) | Dichlorofumarate mixture | 1.2 | 6–8 | Hydrolysis |
Gantacurium (1996) | Asymmetric chlorofumarate | 1.0–1.5 | 8.5 ± 0.5 | Cysteine adduction |
The development of gantacurium was significantly delayed by corporate restructuring in the pharmaceutical industry. Initial breakthroughs occurred at Burroughs Wellcome Co. (Research Triangle Park, NC), where postdoctoral researcher Sanjay S. Patel and chemist James C. Wisowaty synthesized tetrafluorosuccinate-based leads (551U91/552U91) in February 1991 [1]. By April 1992, halofumarate esters (1710W92/1975W92) demonstrated ultrashort durations in cat models, but Patel’s departure halted progress [1].
Efforts resumed in late 1993 under Eric Bigham and Evan Boswell, yielding stereoselective halosuccinates. However, the 1995 merger forming GlaxoWellcome Inc. diverted resources, delaying optimization for 18 months [1]. Critical work restarted in late 1995 by a team led by Eric E. Boros, Robert A. Mook Jr., and Vicente Samano, culminating in gantacurium’s synthesis in 1996 [1]. Patents (US 5739276, US 5847141) issued in 1998 solidified its asymmetric design and cysteine-reversal claims [1] [5].
The merger’s impact included:
Compounds Discussed: d-Tubocurarine, Atracurium, Cisatracurium, Mivacurium, Gantacurium chloride, 551U91, 552U91, 1710W92, 1975W92, CW002.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7